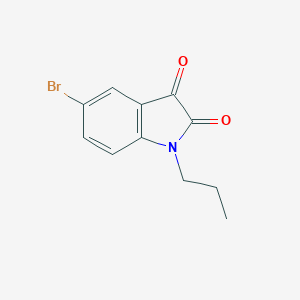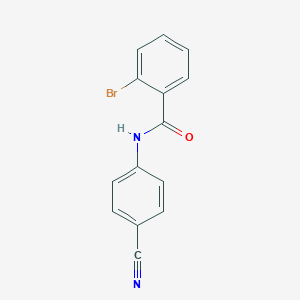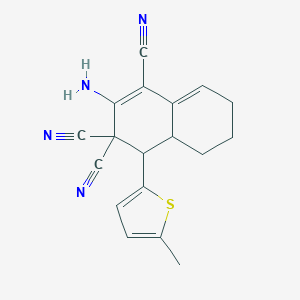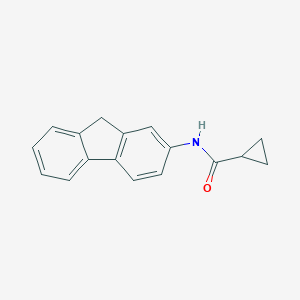
N-(9H-fluoren-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9H-fluoren-2-yl)cyclopropanecarboxamide, also known as FCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FCPA is a cyclopropane derivative that has been synthesized and studied for its potential as a pharmacological tool to regulate the activity of certain receptors in the brain.
Applications De Recherche Scientifique
N-(9H-fluoren-2-yl)cyclopropanecarboxamide has been studied extensively for its potential as a pharmacological tool to regulate the activity of certain receptors in the brain. Specifically, N-(9H-fluoren-2-yl)cyclopropanecarboxamide has been shown to be a selective antagonist of the GABA (A) receptor, which is a major inhibitory receptor in the brain. This makes N-(9H-fluoren-2-yl)cyclopropanecarboxamide a valuable tool for studying the role of GABA (A) receptors in various physiological processes.
Mécanisme D'action
N-(9H-fluoren-2-yl)cyclopropanecarboxamide acts as a competitive antagonist of the GABA (A) receptor, which means that it binds to the receptor and blocks the binding of the neurotransmitter GABA. This leads to a decrease in the inhibitory activity of the receptor, which can have various effects on neuronal activity and behavior.
Effets Biochimiques Et Physiologiques
The effects of N-(9H-fluoren-2-yl)cyclopropanecarboxamide on neuronal activity and behavior have been studied in various animal models. Studies have shown that N-(9H-fluoren-2-yl)cyclopropanecarboxamide can induce seizures in mice, which suggests that it may have pro-convulsant effects. Additionally, N-(9H-fluoren-2-yl)cyclopropanecarboxamide has been shown to affect various physiological processes, including motor coordination and anxiety-like behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(9H-fluoren-2-yl)cyclopropanecarboxamide in lab experiments is its selectivity for the GABA (A) receptor. This allows researchers to specifically study the role of this receptor in various physiological processes. However, one limitation of using N-(9H-fluoren-2-yl)cyclopropanecarboxamide is its potential pro-convulsant effects, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-(9H-fluoren-2-yl)cyclopropanecarboxamide. One direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, N-(9H-fluoren-2-yl)cyclopropanecarboxamide could be used to study the role of GABA (A) receptors in various disease states, such as epilepsy and anxiety disorders. Finally, the development of new analogs of N-(9H-fluoren-2-yl)cyclopropanecarboxamide could lead to the discovery of even more selective and potent antagonists of the GABA (A) receptor.
Méthodes De Synthèse
The synthesis of N-(9H-fluoren-2-yl)cyclopropanecarboxamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 9H-fluorene with ethyl chloroformate to form ethyl 9H-fluorene-2-carboxylate. This intermediate is then reacted with cyclopropanecarbonyl chloride to form N-(9H-fluoren-2-yl)cyclopropanecarboxamide. The final product is purified using column chromatography to obtain a pure sample of N-(9H-fluoren-2-yl)cyclopropanecarboxamide.
Propriétés
Numéro CAS |
60550-88-1 |
|---|---|
Nom du produit |
N-(9H-fluoren-2-yl)cyclopropanecarboxamide |
Formule moléculaire |
C17H15NO |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
N-(9H-fluoren-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C17H15NO/c19-17(11-5-6-11)18-14-7-8-16-13(10-14)9-12-3-1-2-4-15(12)16/h1-4,7-8,10-11H,5-6,9H2,(H,18,19) |
Clé InChI |
YBEXQLBHSRWYMN-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
SMILES canonique |
C1CC1C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Autres numéros CAS |
60550-88-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)
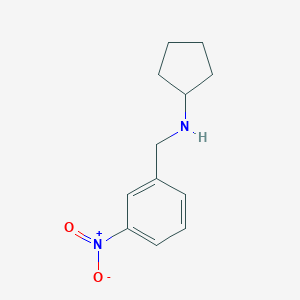
![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)
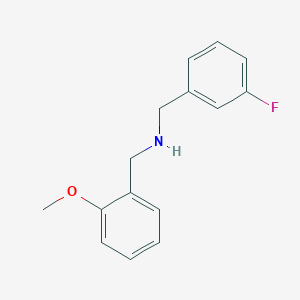
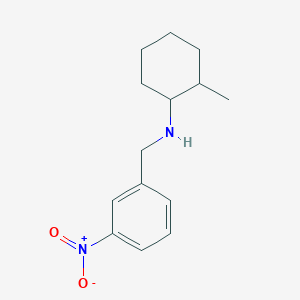
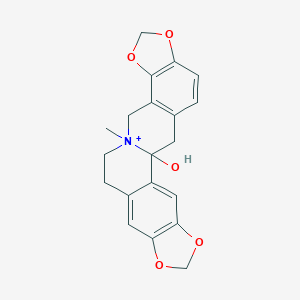
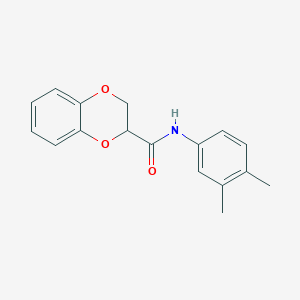
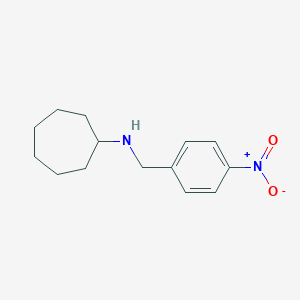
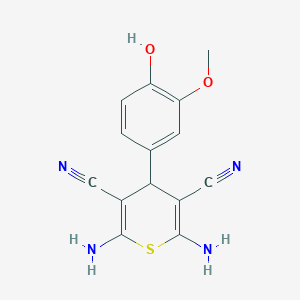
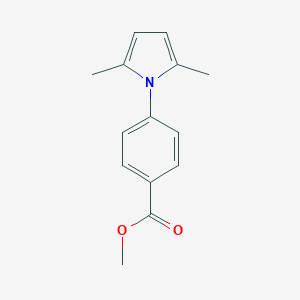
![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)
